

FCE 28654: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: FCE 28654

Cat. No.: B10799444

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CAS Number: 169474-77-5 Chemical Formula: $C_{25}H_{35}N_2O_7P$ Molecular Weight: 506.53 g/mol

Executive Summary

FCE 28654 is a water-soluble inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), a key intracellular enzyme responsible for the esterification of cholesterol. By inhibiting ACAT, **FCE 28654** modulates cellular cholesterol homeostasis, demonstrating potential as a therapeutic agent for hypercholesterolemia. This technical guide provides a comprehensive overview of **FCE 28654**, including its mechanism of action, in vitro and in vivo pharmacological data, and detailed experimental protocols based on the seminal publication by Chiari et al. (1995).^[1]

Mechanism of Action

FCE 28654 exerts its pharmacological effects through the direct inhibition of ACAT. This enzyme plays a crucial role in converting free cholesterol into cholesteryl esters for storage or transport within lipoproteins. The inhibition of ACAT by **FCE 28654** leads to a decrease in the intracellular pool of cholesteryl esters.

Quantitative Pharmacological Data

The inhibitory potency and in vivo efficacy of **FCE 28654** have been characterized in various preclinical models. The following tables summarize the key quantitative data.

Table 1: In Vitro ACAT Inhibitory Activity of FCE 28654

Tissue Source (Species)	IC ₅₀ (μM)
Aorta Microsomes (Rabbit)	2.55
Intestine Microsomes (Rabbit)	1.08
Liver Microsomes (Monkey)	5.69

Data extracted from Chiari et al. (1995).[1]

Table 2: In Vivo Efficacy of FCE 28654 in Hypercholesterolemic Rats

Parameter	Treatment Group (FCE 28654, 15 mg/kg, p.o.)	Control Group
Blood Cholesterol	Dramatically Decreased	No significant change
Hepatic Free/Esterified Cholesterol Ratio	Enhanced	Baseline
Microsomal ACAT Activity (100 mg/kg, p.o.)	Reduced	Baseline

Data extracted from Chiari et al. (1995) as cited by MedChemExpress.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the primary literature for **FCE 28654**.

In Vitro ACAT Inhibition Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of **FCE 28654** against ACAT in microsomal preparations.

1. Preparation of Microsomes:

- Tissues (rabbit aorta, rabbit intestine, monkey liver) are homogenized in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 0.25 M sucrose).
- The homogenate is subjected to differential centrifugation to isolate the microsomal fraction. The final microsomal pellet is resuspended in the buffer.
- Protein concentration is determined using a standard method (e.g., Bradford or Lowry assay).

2. ACAT Activity Assay:

- The reaction mixture contains microsomal protein, a cholesterol substrate (e.g., cholesterol dissolved in a small volume of acetone and mixed with bovine serum albumin), and the test compound (**FCE 28654**) at various concentrations.
- The reaction is initiated by the addition of a radiolabeled acyl-CoA substrate, typically [^{14}C]oleoyl-CoA.
- The mixture is incubated at 37°C for a specified time.
- The reaction is terminated by the addition of a solvent mixture (e.g., chloroform:methanol, 2:1 v/v).

3. Quantification and Data Analysis:

- The lipid phase is extracted, and the cholesteryl esters are separated from free fatty acids by thin-layer chromatography (TLC).
- The radioactivity of the cholesteryl ester spots is quantified using a scintillation counter.
- The percent inhibition of ACAT activity at each concentration of **FCE 28654** is calculated relative to a vehicle control.
- The IC_{50} value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Hypercholesterolemia Model in Rats

This protocol describes the evaluation of the cholesterol-lowering effects of **FCE 28654** in a diet-induced hypercholesterolemic rat model.

1. Animal Model and Diet:

- Male Wistar rats are used for the study.
- Hypercholesterolemia is induced by feeding the animals a high-cholesterol diet (HCD) for a specified period. The composition of the HCD typically includes standard chow supplemented with cholesterol and cholic acid to enhance cholesterol absorption.

2. Drug Administration:

- **FCE 28654** is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally (p.o.) by gavage at the specified doses (15 mg/kg or 100 mg/kg).
- The control group receives the vehicle only.

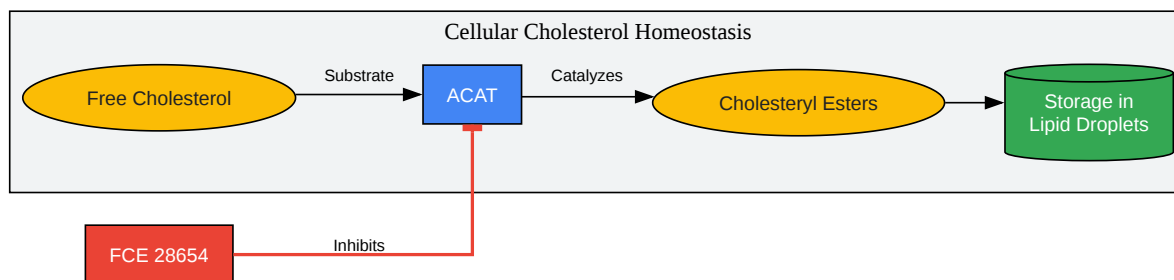
3. Sample Collection and Analysis:

- Blood samples are collected at designated time points post-dosing via retro-orbital bleeding or cardiac puncture.
- The liver is excised, weighed, and a portion is used for the preparation of microsomes to measure ACAT activity, while another portion is used for lipid analysis.
- Plasma total cholesterol, as well as free and esterified cholesterol in the liver, are determined using enzymatic colorimetric assays.

Visualizations

Signaling Pathway

The primary mechanism of action of **FCE 28654** is the direct inhibition of the ACAT enzyme, which is a central hub in cellular cholesterol metabolism.

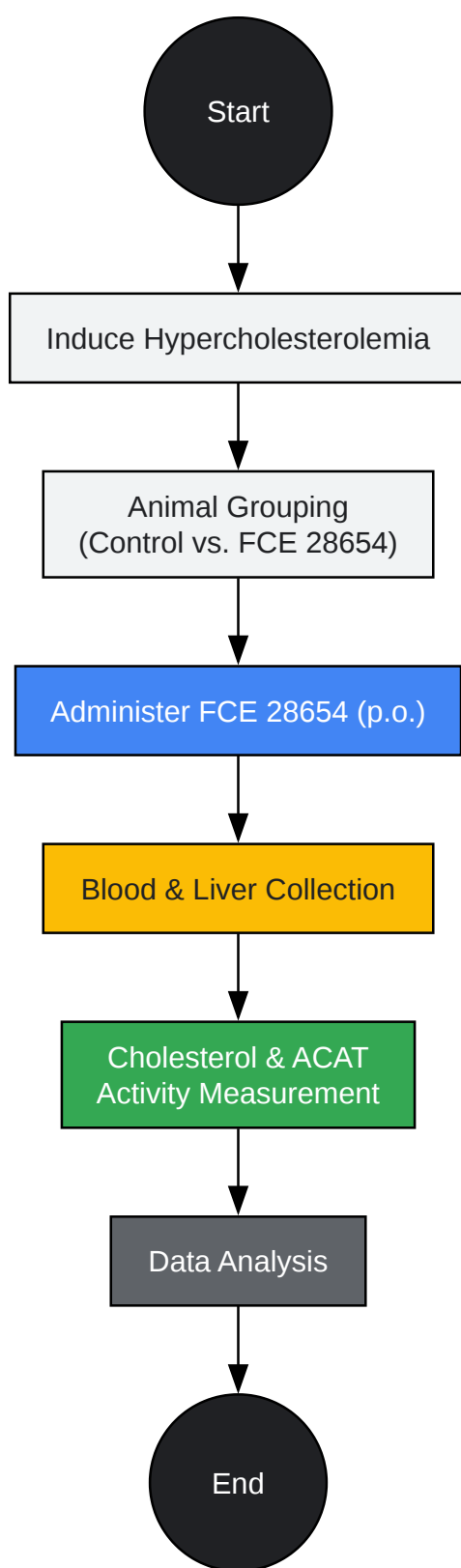


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FCE 28654 inhibits the ACAT enzyme, blocking cholesterol esterification.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the in vivo efficacy of **FCE 28654**.



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Workflow for the in vivo evaluation of **FCE 28654** in a rat model.

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References

- 1. medchemexpress.com [medchemexpress.com]
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